molecular formula C11H22N2O2 B8070519 (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate

(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate

Cat. No.: B8070519
M. Wt: 214.30 g/mol
InChI Key: ZGIHBYXILBKXGA-BDAKNGLRSA-N
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Description

(2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale chemical synthesis processes, which may include the use of specialized equipment and techniques to ensure high purity and consistent quality .

Chemical Reactions Analysis

Types of Reactions: (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also utilized in various chemical reactions to study reaction mechanisms and pathways .

Biology: In biological research, this compound is used to investigate its effects on biological systems. It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be studied for its effects on specific diseases or conditions .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial processes .

Mechanism of Action

The mechanism of action of (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate
  • tert-Butyl trans-4-amino-3-methylpiperidine-1-carboxylate
  • trans-tert-butyl 4-amino-2-methylpiperidine-1-carboxylate

Uniqueness: (2R,3S)-tert-Butyl 3-amino-2-methylpiperidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl (2R,3S)-3-amino-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIHBYXILBKXGA-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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